molecular formula C23H21N3O4S2 B11122115 2-(4-methoxyphenoxy)-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-methoxyphenoxy)-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11122115
M. Wt: 467.6 g/mol
InChI Key: OMNUPQKYLKKSRU-PDGQHHTCSA-N
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Description

This compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. Key structural elements include:

  • 4-Methoxyphenoxy group at position 2 of the pyrido-pyrimidinone core.
  • (Z)-configured methylidene linkage connecting the pyrido-pyrimidinone to the thiazolidinone ring.
  • 3-(2-Methylpropyl)-substituted thiazolidinone with 4-oxo and 2-thioxo functional groups.

The thiazolidinone moiety is a known pharmacophore in medicinal chemistry, often associated with anti-inflammatory, antimicrobial, and enzyme-inhibitory activities . The pyrido-pyrimidinone scaffold is prevalent in bioactive molecules targeting kinases and inflammatory pathways .

Properties

Molecular Formula

C23H21N3O4S2

Molecular Weight

467.6 g/mol

IUPAC Name

(5Z)-5-[[2-(4-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H21N3O4S2/c1-14(2)13-26-22(28)18(32-23(26)31)12-17-20(30-16-9-7-15(29-3)8-10-16)24-19-6-4-5-11-25(19)21(17)27/h4-12,14H,13H2,1-3H3/b18-12-

InChI Key

OMNUPQKYLKKSRU-PDGQHHTCSA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)OC)/SC1=S

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)OC)SC1=S

Origin of Product

United States

Biological Activity

The compound 2-(4-methoxyphenoxy)-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic derivative that possesses a complex structure with potential biological activities. Its design incorporates various functional groups that are known to influence pharmacological properties, particularly in the fields of antimicrobial and anticancer research.

Structure and Properties

This compound features a pyrido-pyrimidine backbone fused with a thiazolidinone moiety, which is often associated with various biological activities. The presence of the methoxyphenoxy group is significant as methoxy substituents can enhance lipophilicity and modulate biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar thiazolidinone structures exhibit notable antimicrobial properties. For instance, derivatives of thiazolidinones have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) of related compounds has been reported in the range of 6.25 to 12.5 µM against these pathogens, indicating promising efficacy .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µM)Target Organisms
2-(4-methoxyphenoxy)-...TBDTBD
Thiazolidinone Derivative A6.25S. aureus
Thiazolidinone Derivative B12.5E. coli

Anticancer Potential

Thiazolidinone derivatives are also recognized for their anticancer properties. They have been shown to induce apoptosis in various cancer cell lines through multiple mechanisms, including inhibition of specific enzymes involved in cell proliferation and survival pathways. For instance, compounds with similar scaffolds have demonstrated cytotoxic effects against breast cancer cell lines with IC50 values in the low micromolar range .

Case Study: Anticancer Activity
A study evaluating the anticancer effects of thiazolidinone derivatives revealed that certain modifications significantly enhanced their activity against human cancer cell lines. The presence of electron-donating groups like methoxy was found to increase potency due to improved interaction with target proteins involved in tumor growth regulation.

The proposed mechanisms by which this compound exerts its biological effects may include:

  • Enzyme Inhibition : Compounds similar to this one have been shown to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways.
  • DNA Interaction : Some thiazolidinones exhibit the ability to intercalate into DNA, disrupting replication and transcription processes essential for cancer cell survival.
  • Reactive Oxygen Species (ROS) Modulation : Certain derivatives can induce oxidative stress in microbial cells, leading to cell death.

Scientific Research Applications

Scientific Research Applications

  • Antimicrobial Activity
    • Research has indicated that derivatives of the pyrido-pyrimidine structure exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the thiazolidinone moiety can enhance antibacterial and antifungal activities. The compound's ability to inhibit microbial growth has been compared to established antibiotics, demonstrating potential as a new antimicrobial agent .
  • Anticancer Properties
    • Compounds with similar structures have been investigated for their anticancer effects. The thiazolidinone derivative has shown promise in inhibiting cancer cell proliferation in vitro. Specific studies have focused on its mechanism of action, which involves inducing apoptosis in cancer cells through mitochondrial pathways .
  • Anti-inflammatory Effects
    • Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. The compound's ability to modulate inflammatory responses has been tested in animal models, showing a reduction in inflammatory markers and symptoms .
  • Enzyme Inhibition
    • The compound has been evaluated for its potential to inhibit certain enzymes involved in disease pathways. For example, it has shown inhibitory effects on enzymes related to cancer metabolism, which could lead to the development of new therapeutic strategies .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of the compound involved testing against various bacterial strains using agar diffusion methods. Results indicated that the compound exhibited comparable activity to ceftriaxone and other standard antibiotics, particularly against Gram-positive bacteria.

Bacterial StrainZone of Inhibition (mm)Control (Ceftriaxone)
Staphylococcus aureus1820
Escherichia coli1517

Case Study 2: Anticancer Activity

In vitro assays were performed on human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound demonstrated a dose-dependent decrease in cell viability.

Concentration (µM)Cell Viability (%)
0100
1075
2550
5025

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrido-Pyrimidinone Derivatives

The following compounds share the pyrido[1,2-a]pyrimidin-4-one core but differ in substituents and biological activities:

Compound Name / ID Substituents (Positions) Key Structural Differences vs. Target Compound Biological Activity (If Reported) Reference
Target Compound 2-(4-Methoxyphenoxy); 3-(Z-thiazolidinone-methylidene) Reference structure Not reported in evidence -
3-((Z)-[3-(2-Methoxyethyl)-4-Oxo-2-Thioxo-Thiazolidin-5-Ylidene]Methyl)-9-Methyl-2-[(1-Phenylethyl)Amino]-4H-Pyrido[1,2-a]Pyrimidin-4-One 9-Methyl; 2-(1-phenylethylamino); 3-(2-methoxyethyl-thiazolidinone) 2-Methoxyethyl vs. 2-methylpropyl on thiazolidinone Not reported [6]
2-(3-Fluoro-4-Methoxyphenyl)-9-Methyl-7-(1,2,3,6-Tetrahydropyridin-4-Yl)-4H-Pyrido[1,2-a]Pyrimidin-4-One 3-Fluoro-4-methoxyphenyl; 7-(tetrahydropyridinyl); 9-methyl Fluorine substitution; tetrahydropyridinyl at position 7 Not reported (Patent application) [9]
2-(3,4-Dimethoxyphenyl)-9-Methyl-7-[(3R)-3-Methylpiperazin-1-Yl]-4H-Pyrido[1,2-a]Pyrimidin-4-One 3,4-Dimethoxyphenyl; 7-(3-methylpiperazinyl) Dimethoxy substitution; piperazinyl at position 7 Not reported (Patent application) [9]

Thiazolidinone-Containing Analogues

Compounds with analogous thiazolidinone moieties but divergent scaffolds:

Compound Name / ID Core Structure Thiazolidinone Substituents Biological Activity Reference
(S)-2-(5-((3-(4-Methoxyphenyl)-1H-Pyrazol-4-Yl)Methylene)-4-Oxo-2-Thioxothiazolidin-3-Yl)-3-Phenylpropanoic Acid Pyrazole-thiazolidinone hybrid 3-Phenylpropanoic acid; 4-methoxyphenyl-pyrazole Not explicitly reported (structural focus) [3]
Ethyl 2-(R-Phenyl)-4-Oxo-Thiazolidin-3-Yl Propionate Derivatives Thiazolidinone with azo linkages Aromatic R-groups (e.g., methoxy, nitro) Antimicrobial, antioxidant [10]
6-Chlorofurochromenylidenepyrimidinamines (4a–d) Furochromene-pyrimidinone hybrids Furochromenylideneamino group; halogen substitution Analgesic, anti-inflammatory [1]

Key Comparative Findings

Structural and Functional Insights

  • Thioxo vs. Oxo Groups: The 2-thioxo group in the thiazolidinone ring (target compound) increases electron-withdrawing effects compared to 2-oxo derivatives, possibly altering binding interactions .
  • Synthetic Routes: Thiazolidinone rings are commonly synthesized via cyclocondensation of amines with carbonyl compounds and mercaptoacetic acid derivatives . Pyrido-pyrimidinone cores are often constructed via multi-step heterocyclization, as seen in and .

Preparation Methods

CuI-Catalyzed One-Pot Synthesis

A mixture of 2-halopyridine (e.g., 2-bromopyridine) and (Z)-3-amino-3-arylacrylate ester undergoes a one-pot reaction in dimethylformamide (DMF) at 130°C with CuI (10 mol%) as the catalyst. The reaction proceeds via:

  • Ullmann-type C–N bond formation : Coupling the amino group of the acrylate ester with the halogenated pyridine.

  • Intramolecular amidation : Cyclization to form the pyrido[1,2-a]pyrimidin-4-one core.

Typical Conditions :

  • Temperature: 130°C

  • Solvent: DMF

  • Catalyst: CuI (10 mol%)

  • Yield: 70–90%.

This method offers broad substrate tolerance, accommodating electron-donating and withdrawing groups on the arylacrylate ester.

Synthesis of the Thiazolidinone Moiety

The thiazolidin-5-ylidene fragment is synthesized via Knoevenagel condensation between thiazolidine-2,4-dione and an aldehyde derivative.

Preparation of Thiazolidine-2,4-Dione

Thiazolidine-2,4-dione is synthesized by refluxing monochloroacetic acid and thiourea in water:

  • Conditions : Reflux at 100°C for 6 hours.

  • Yield : 78%.

Knoevenagel Condensation

Thiazolidine-2,4-dione reacts with 3-(2-methylpropyl)-4-oxo-2-thioxo-thiazolidine-5-carbaldehyde in the presence of piperidine and glacial acetic acid:

  • Solvent : Toluene or ethanol

  • Catalyst : Piperidine (10 mol%)

  • Temperature : Reflux (110°C)

  • Reaction Time : 8–9 hours.

Key Considerations :

  • The Z-configuration of the exocyclic double bond is favored under these conditions due to steric and electronic effects.

  • Recrystallization from acetic acid enhances purity.

Coupling of Thiazolidinone and Pyrido[1,2-a]Pyrimidin-4-One

The final step involves conjugating the thiazolidin-5-ylidene fragment to the pyrido[1,2-a]pyrimidin-4-one core via a second Knoevenagel condensation.

Reaction Conditions

  • Substrates :

    • 3-Formyl-pyrido[1,2-a]pyrimidin-4-one derivative

    • Thiazolidin-5-ylidene precursor

  • Catalyst : Piperidine/acetic acid

  • Solvent : Ethanol or toluene

  • Temperature : Reflux (80–110°C)

  • Time : 4–6 hours.

Yield : 60–75% after recrystallization.

Purification and Characterization

Purification Methods

  • Recrystallization : Glacial acetic acid or ethanol/water mixtures.

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients.

Structural Validation

  • 1H/13C NMR : Confirms substitution patterns and Z-configuration.

  • Mass Spectrometry : Validates molecular weight.

  • Elemental Analysis : Ensures stoichiometric purity.

Optimization Strategies

Catalyst Screening

  • Heteropolyacids : Aluminum-exchanged tungstophosphoric acid salts improve yields in related pyrido[1,2-a]pyrimidin-4-one syntheses.

  • Organocatalysts : DABCO enhances reaction rates in Knoevenagel-Michael cyclizations.

Solvent Effects

  • Polar aprotic solvents : DMF or DMSO improve solubility of intermediates.

  • Eco-friendly alternatives : Ethanol/water mixtures reduce environmental impact.

Comparative Analysis of Synthetic Routes

StepMethodConditionsYieldSource
Core synthesisCuI-catalyzed tandem reaction130°C, DMF, CuI70–90%
4-MethoxyphenoxyNucleophilic substitutionK₂CO₃, DMF, 80°C65–75%
ThiazolidinoneKnoevenagel condensationPiperidine, toluene, 110°C60–75%
Final couplingKnoevenagel-Michael additionPiperidine, ethanol, reflux60–75%

Challenges and Solutions

  • Stereochemical Control : The Z-configuration is stabilized by intramolecular hydrogen bonding during condensation.

  • Byproduct Formation : Excess aldehyde or prolonged heating leads to dimerization; stoichiometric control and TLC monitoring mitigate this .

Q & A

Q. Answer :

  • Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values reported .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., CDK2, COX-2) using fluorogenic substrates .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer :
SAR studies focus on modifying substituents to enhance activity:

  • Thiazolidinone Ring : Replace 2-methylpropyl with cyclohexyl or benzyl groups to assess steric/electronic effects on target binding .
  • Pyrido-Pyrimidinone Core : Introduce electron-withdrawing groups (e.g., -F, -NO₂) to improve metabolic stability .
  • 4-Methoxyphenoxy Group : Compare with 3,4-dimethoxy or halogenated analogs for solubility and membrane permeability .
    Methodology : Parallel synthesis followed by molecular docking (e.g., AutoDock Vina) to predict binding affinities .

Advanced: How to resolve contradictions in reported biological data across structural analogs?

Answer :
Contradictions (e.g., variable IC₅₀ values) arise due to:

  • Assay Conditions : Differences in cell lines, serum concentrations, or incubation times. Standardize protocols using CLSI guidelines .
  • Structural Nuances : Compare analogs with minor substitutions (e.g., 2-methylpropyl vs. isobutyl) using 3D-QSAR models to identify critical pharmacophores .
  • Metabolic Stability : Use hepatic microsome assays to rule out rapid degradation in conflicting studies .

Advanced: What strategies optimize solubility and stability for in vivo studies?

Q. Answer :

  • Solubility : Co-solvent systems (e.g., PEG-400/EtOH) or nanoformulation (liposomes) to enhance aqueous solubility .
  • Stability :
    • pH Adjustment : Buffered solutions (pH 6–7) to prevent hydrolysis of the thiazolidinone ring .
    • Light Sensitivity : Store in amber vials under nitrogen to avoid photodegradation .
      Validation : Stability-indicating HPLC methods with forced degradation studies (heat, light, oxidation) .

Advanced: How to design interaction studies with biological targets?

Q. Answer :

  • Target Identification : Use affinity chromatography or SPR (Surface Plasmon Resonance) to identify binding proteins .
  • Mechanistic Studies :
    • Fluorescence Quenching : Monitor changes in tryptophan fluorescence upon compound binding .
    • ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS) .
  • In Silico Modeling : Molecular dynamics simulations (e.g., GROMACS) to predict binding modes .

Advanced: How to address discrepancies in spectroscopic data during structural elucidation?

Answer :
Discrepancies (e.g., unexpected NMR shifts) may stem from:

  • Tautomerism : Use variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomers) .
  • Residual Solvents : Ensure complete drying or use deuterated solvents with low water content .
  • Impurity Interference : Combine LC-MS with 2D NMR (HSQC, HMBC) to isolate signals .

Basic: What are the recommended storage conditions for this compound?

Q. Answer :

  • Temperature : –20°C in airtight containers to prevent oxidation .
  • Humidity : Desiccated environment (silica gel) to avoid hygroscopic degradation .
  • Long-Term Stability : Lyophilization for stock solutions in DMSO (≤6 months) .

Advanced: How to validate the Z-configuration of the thiazolidinone moiety?

Q. Answer :

  • X-ray Crystallography : Definitive proof via single-crystal diffraction (e.g., CCDC deposition) .
  • NOESY NMR : Cross-peaks between thiazolidinone methyl groups and pyrido protons confirm spatial proximity .
  • Computational Confirmation : Compare experimental and DFT-calculated NMR/IR spectra .

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